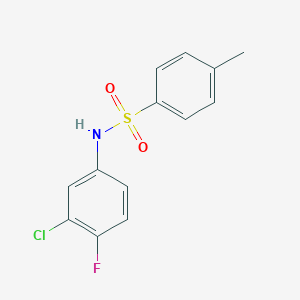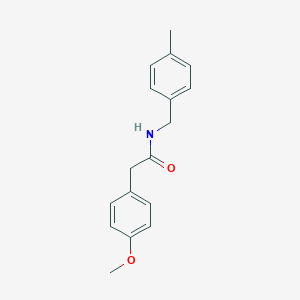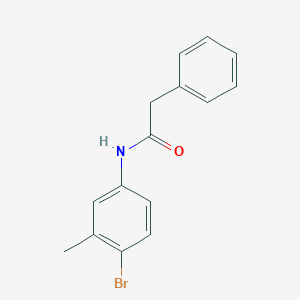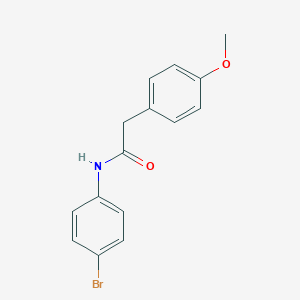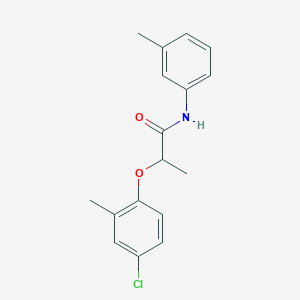
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide, also known as Clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, which is widely used in scientific research applications.
Mechanism of Action
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid activates PPARα by binding to its ligand-binding domain (LBD). The binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a transcriptional complex. The complex then binds to specific DNA sequences, called peroxisome proliferator response elements (PPREs), in the promoter region of target genes, leading to their upregulation.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid has several biochemical and physiological effects, including the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and bile acid synthesis. It also decreases plasma triglyceride and cholesterol levels, improves insulin sensitivity, and reduces inflammation. These effects are mediated by the activation of PPARα and the downstream signaling pathways.
Advantages and Limitations for Lab Experiments
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid has several advantages for lab experiments, including its high potency and specificity for PPARα, its well-characterized mechanism of action, and its availability as a commercial reagent. However, it also has some limitations, including its potential toxicity and off-target effects, which may vary depending on the experimental conditions and cell/tissue type used.
Future Directions
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid, including the identification of novel PPARα agonists with improved efficacy and safety profiles, the development of new therapeutic strategies for metabolic disorders, and the investigation of the role of PPARα in other physiological processes, such as cancer and neurodegeneration. Additionally, the use of 2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid in combination with other drugs or natural compounds may provide new insights into its pharmacological properties and therapeutic potential.
Synthesis Methods
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid is synthesized by the reaction of 4-chloro-2-methylphenol with 3-methylbenzoyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of 50-60°C. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid is used in scientific research as a PPARα agonist to study its role in lipid metabolism, inflammation, and energy homeostasis. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including fatty acid oxidation, lipoprotein metabolism, and bile acid synthesis. 2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid activates PPARα, leading to the upregulation of these genes and a decrease in plasma triglyceride and cholesterol levels.
properties
Molecular Formula |
C17H18ClNO2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11-5-4-6-15(9-11)19-17(20)13(3)21-16-8-7-14(18)10-12(16)2/h4-10,13H,1-3H3,(H,19,20) |
InChI Key |
FAZRBVDIHGORCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



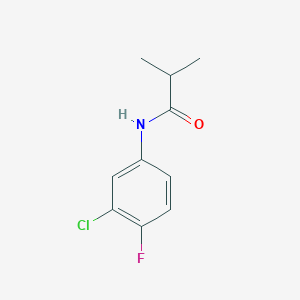
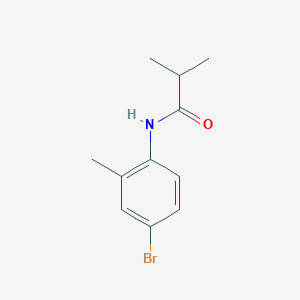
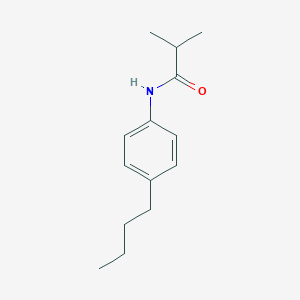
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
